

Multiple Agents Identified as "Antibacterial Agent 118"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 118

Cat. No.: B12402026

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A review of the scientific literature reveals that the designation "**Antibacterial agent 118**" is not unique to a single compound. Instead, it has been used to refer to several distinct chemical entities with varied antimicrobial and, in some cases, additional biological activities. This guide provides an in-depth technical overview of the key molecules identified under this name, tailored for researchers, scientists, and drug development professionals. Each compound is presented in a separate section to ensure clarity.

Section 1: Antimycobacterial Agent 118 (Compound 20)

This agent, identified as compound 20 in the primary literature, is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. It has demonstrated notable activity against various mycobacterial species and functions by inhibiting mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial viability.^{[1][2]}

Quantitative Data Summary

Table 1: In Vitro Antimycobacterial and Cytotoxic Activity

Target Organism/Cell Line	Assay	Value (µM)
Mycobacterium tuberculosis H37Ra	MIC	40.7
Mycobacterium aurum	MIC	10.2
Mycobacterium smegmatis	MIC	163.0
Mycobacterium tuberculosis H37Rv	MIC	62.5
Mycobacterium avium	MIC	62.5
Hep G2 (Human Liver Carcinoma)	IC50	68
Data sourced from Juhás M, et al., Bioorg Chem. 2022.[1]		

Experimental Protocols

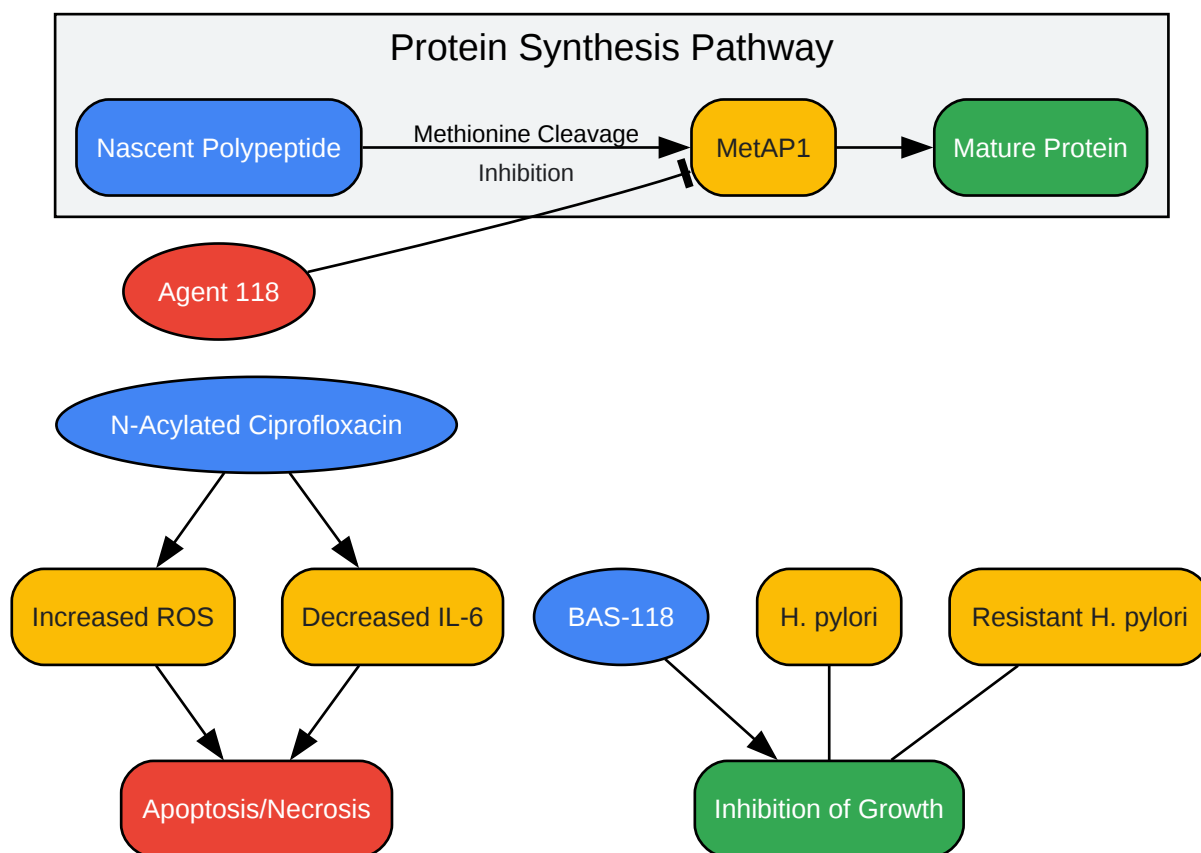
Minimum Inhibitory Concentration (MIC) Determination: The antimycobacterial activity was assessed using a broth microdilution method.

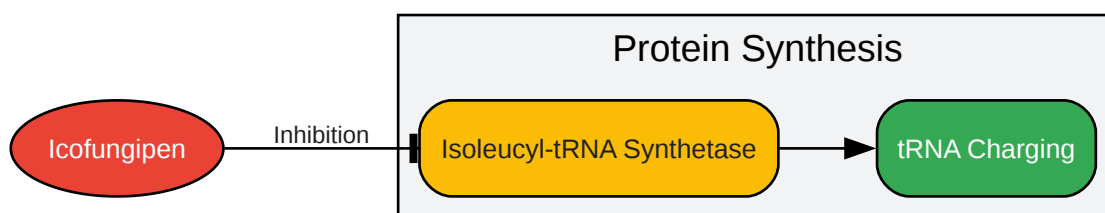
- **Inoculum Preparation:** Mycobacterial strains were cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to a mid-logarithmic phase. The bacterial suspension was then adjusted to a 0.5 McFarland standard and diluted to a final concentration of approximately 5×10^5 CFU/mL.
- **Compound Preparation:** A stock solution of the agent was prepared in dimethyl sulfoxide (DMSO). Twofold serial dilutions were then made in 96-well microtiter plates using the growth medium.
- **Incubation:** The standardized bacterial inoculum was added to each well. The plates were sealed and incubated at 37°C for 7 to 14 days.
- **MIC Reading:** The MIC was determined as the lowest concentration of the agent that resulted in complete inhibition of visible bacterial growth.

Enzyme Inhibition Assay (Mycobacterial MetAP1): The inhibitory effect on MetAP1 was evaluated to confirm the mechanism of action.[1][3]

- **Enzyme Preparation:** The gene for mycobacterial MetAP1 was expressed in a suitable host (e.g., *E. coli*), and the recombinant enzyme was purified using affinity chromatography.
- **Assay Performance:** The assay was conducted in a buffer containing a divalent metal cofactor (e.g., Co^{2+} , Ni^{2+} , or Fe^{2+}). [3] A synthetic peptide substrate was added to the reaction mixture. The reaction was initiated with the purified MetAP1.
- **Inhibition Measurement:** The assay was run with varying concentrations of the antibacterial agent. The amount of cleaved N-terminal methionine was quantified to determine the extent of enzyme inhibition and to calculate the IC_{50} value.

Visualizations





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References

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- To cite this document: BenchChem. [Multiple Agents Identified as "Antibacterial Agent 118"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402026#antibacterial-agent-118-review-of-literature]

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